molecular formula C9H16O4 B148996 Methyl 2-C-allyl-2-deoxyarabinofuranoside CAS No. 128790-83-0

Methyl 2-C-allyl-2-deoxyarabinofuranoside

Cat. No. B148996
M. Wt: 188.22 g/mol
InChI Key: WZPOULYBJOLAJY-KZVJFYERSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-C-allyl-2-deoxyarabinofuranoside is a synthetic compound that belongs to the class of arabinofuranosides. It has been found to have potential therapeutic applications in the field of medicine.

Mechanism Of Action

The mechanism of action of Methyl 2-C-allyl-2-deoxyarabinofuranoside is not fully understood. However, it has been proposed that it acts by inhibiting the activity of enzymes involved in viral replication, cancer cell proliferation, and inflammation. It may also modulate the immune response and induce apoptosis in cancer cells.

Biochemical And Physiological Effects

Methyl 2-C-allyl-2-deoxyarabinofuranoside has been shown to have both biochemical and physiological effects. Biochemically, it has been found to inhibit the activity of viral enzymes, such as reverse transcriptase and integrase, and cancer cell proliferation enzymes, such as DNA polymerase and topoisomerase. Physiologically, it has been shown to reduce inflammation and modulate the immune response.

Advantages And Limitations For Lab Experiments

The advantages of using Methyl 2-C-allyl-2-deoxyarabinofuranoside in lab experiments include its potential therapeutic applications, its synthetic availability, and its ability to inhibit viral replication, cancer cell proliferation, and inflammation. The limitations of using Methyl 2-C-allyl-2-deoxyarabinofuranoside in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on Methyl 2-C-allyl-2-deoxyarabinofuranoside. These include:
1. Developing more efficient synthesis methods to increase yield and purity.
2. Investigating the potential of Methyl 2-C-allyl-2-deoxyarabinofuranoside as a broad-spectrum antiviral agent.
3. Studying the effects of Methyl 2-C-allyl-2-deoxyarabinofuranoside on other types of cancer cells.
4. Investigating the potential of Methyl 2-C-allyl-2-deoxyarabinofuranoside as an anti-inflammatory agent for the treatment of autoimmune diseases.
5. Studying the pharmacokinetics and pharmacodynamics of Methyl 2-C-allyl-2-deoxyarabinofuranoside to determine its safety and efficacy in humans.
Conclusion
Methyl 2-C-allyl-2-deoxyarabinofuranoside is a synthetic compound that has potential therapeutic applications in the field of medicine. It exhibits antiviral, anticancer, and anti-inflammatory properties and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

Methyl 2-C-allyl-2-deoxyarabinofuranoside is synthesized through a multi-step process that involves the use of various reagents and catalysts. The synthesis starts with the protection of the hydroxyl group at the C-3 position of arabinofuranose, followed by the allylation of the C-2 position using allyl bromide. The resulting compound is then deprotected at the C-3 position, and the methyl group is introduced at the C-2 position using a methylating agent. The final product is obtained after purification through column chromatography.

Scientific Research Applications

Methyl 2-C-allyl-2-deoxyarabinofuranoside has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit antiviral, anticancer, and anti-inflammatory properties. In antiviral research, it has been shown to inhibit the replication of HIV-1 and HSV-1 viruses. In anticancer research, it has been found to induce apoptosis in cancer cells and inhibit tumor growth. In anti-inflammatory research, it has been shown to reduce the production of pro-inflammatory cytokines.

properties

CAS RN

128790-83-0

Product Name

Methyl 2-C-allyl-2-deoxyarabinofuranoside

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

(2R,3S,4S,5S)-2-(hydroxymethyl)-5-methoxy-4-prop-2-enyloxolan-3-ol

InChI

InChI=1S/C9H16O4/c1-3-4-6-8(11)7(5-10)13-9(6)12-2/h3,6-11H,1,4-5H2,2H3/t6-,7+,8-,9-/m0/s1

InChI Key

WZPOULYBJOLAJY-KZVJFYERSA-N

Isomeric SMILES

CO[C@@H]1[C@H]([C@@H]([C@H](O1)CO)O)CC=C

SMILES

COC1C(C(C(O1)CO)O)CC=C

Canonical SMILES

COC1C(C(C(O1)CO)O)CC=C

synonyms

methyl 2-C-allyl-2-deoxyarabinofuranoside
methyl 2-CAdAra

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.